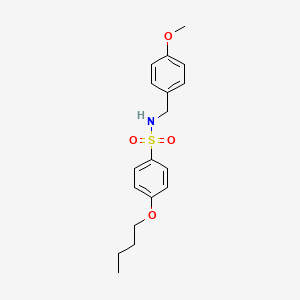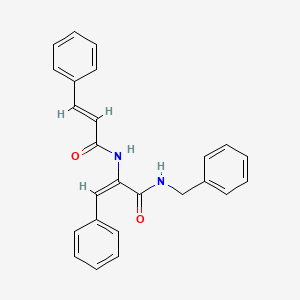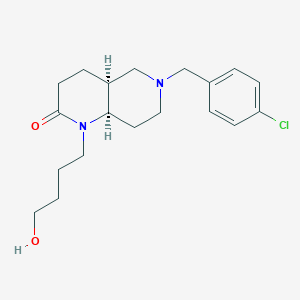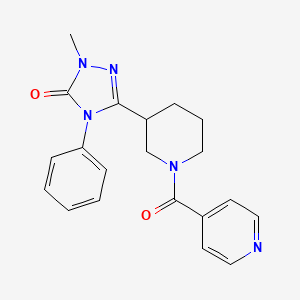![molecular formula C19H29N7O B5462473 7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5462473.png)
7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N’,N’-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazole ring and a pyrimidine ring. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Direcciones Futuras
The future directions for this compound could involve further investigation into its potential biological activities. Compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, this compound could potentially be used in the development of new drugs.
Propiedades
IUPAC Name |
[2,4-bis(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O/c1-12(2)14-10-16(25(7)22-14)18(27)26-9-8-13-15(11-26)20-19(24(5)6)21-17(13)23(3)4/h10,12H,8-9,11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGYSYQJLVLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCC3=C(C2)N=C(N=C3N(C)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorophenyl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5462405.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylisoxazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5462444.png)

![6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5462455.png)
![6-[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5462460.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B5462464.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
![8-methyl-2-{[2-(2-pyridin-2-ylethyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5462471.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B5462477.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5462485.png)
